B1577796 Brevinin-2Eb

Brevinin-2Eb

Cat. No.: B1577796
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2Eb is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from skin secretions of Rana species, such as Rana dybowskii. These peptides are part of the innate immune system in amphibians and exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is characterized by:

  • Length: A 33-amino acid residue peptide.
  • Sequence Motifs: A conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-X-Cys motif), which is critical for membrane interaction and antimicrobial efficacy.
  • Physicochemical Properties: Moderate hydrophobicity and a net positive charge (+4 to +6) at physiological pH, enabling electrostatic interactions with negatively charged microbial membranes.

This compound’s mechanism of action involves disrupting microbial membrane integrity, leading to cell lysis. Its activity is influenced by structural stability, hydrophobicity, and charge distribution .

Properties

bioactivity

Antibacterial

sequence

GILDTLKNLAKTAGKGALQGLVKMASCKLSGQC

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities

Table 1: Sequence Homology of this compound with Related Peptides

Peptide Name Source Species Length (AA) Sequence Similarity to this compound Key Structural Features
Brevinin-2 Rana spp. 33 45% Cyclic C-terminal domain; conserved N-terminus
Brevinin-2E Rana esculenta 33 45% Similar cyclic domain; variations in mid-region
Brevinin-2Ea Rana esculenta 33 36% Reduced homology in C-terminal loop
Gaegurin-2 Rana rugosa 33 39% Shared cyclic motif; divergent N-terminal residues
Dybowskin-3 Rana dybowskii 33 39% High hydrophobicity; analogous membrane-targeting domains
Esculentin-2a Rana esculenta 37 45% (partial alignment) Extended C-terminal region; additional residues

Key Findings :

  • This compound shares the highest homology (45%) with Brevinin-2 and Esculentin-2a, suggesting conserved functional domains .
  • Lower similarity with Brevinin-2Ea (36%) correlates with reduced antimicrobial potency in some studies, highlighting the importance of the C-terminal loop .

Physicochemical Properties

Table 2: Hydrophobicity and Charge Comparison

Peptide Name Mean Hydrophobicity Hydrophobic Moment Net Charge (pH 7)
This compound 1.20 0.95 +5
Brevinin-2 1.18 0.92 +5
Gaegurin-2 1.25 1.10 +6
Dybowskin-3 1.30 1.05 +4
Esculentin-2a 1.15 0.85 +5

Key Findings :

  • Gaegurin-2 and Dybowskin-3 exhibit higher hydrophobicity and hydrophobic moments, enhancing their membrane permeabilization efficiency compared to this compound .
  • This compound’s moderate hydrophobicity balances antimicrobial activity and cytotoxicity, making it less toxic to mammalian cells than highly hydrophobic analogs like Dybowskin-3 .

Table 3: Antimicrobial Activity (MIC Values in μM)

Peptide Name Gram-negative (E. coli) Gram-positive (S. aureus) Fungi (C. albicans)
This compound 5.0 2.5 10.0
Brevinin-2 4.5 2.0 8.0
Gaegurin-2 3.8 1.5 6.5
Dybowskin-3 2.0 1.0 5.0
Esculentin-2a 6.0 3.0 12.0

Key Findings :

  • Dybowskin-3 and Gaegurin-2 show superior potency due to higher hydrophobicity and optimized charge distribution .
  • This compound’s broader activity spectrum (effective against both bacteria and fungi) contrasts with Esculentin-2a, which has weaker antifungal performance .

Functional Divergences

  • Cytotoxicity : this compound exhibits lower hemolytic activity (HC₅₀ > 50 μM) compared to Dybowskin-3 (HC₅₀ = 25 μM), making it more suitable for therapeutic development .
  • Stability : The cyclic C-terminal domain in this compound enhances protease resistance relative to linear peptides like Japonicin-2CHb .

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